![molecular formula C18H14Cl2N2O2 B12527787 2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline) CAS No. 863288-28-2](/img/structure/B12527787.png)
2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline) is an organic compound with a complex structure that includes two chloroaniline groups connected by a phenylenebis(oxy) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline) typically involves the reaction of 5-chloroaniline with a phenylenebis(oxy) compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process would include steps such as purification and crystallization to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions may convert the nitro groups to amines.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2,2’-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,2’-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline) exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the context of its use.
Comparación Con Compuestos Similares
- 2,2’-[1,3-Phenylenebis(oxy)]bis(5,5-dimethyl-1,3,2-dioxaphosphinane) 2,2’-dioxide
- 2,2’-[1,3-Phenylenebis(oxy)]bis(5-nitro-1,3,2-dioxaphosphinane) 2,2’-dioxide
Comparison: Compared to similar compounds, 2,2’-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline) is unique due to the presence of chloroaniline groups, which can significantly influence its reactivity and potential applications. The chloro groups can participate in various chemical reactions, making the compound versatile for different research and industrial purposes.
Propiedades
Número CAS |
863288-28-2 |
|---|---|
Fórmula molecular |
C18H14Cl2N2O2 |
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
2-[3-(2-amino-4-chlorophenoxy)phenoxy]-5-chloroaniline |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-11-4-6-17(15(21)8-11)23-13-2-1-3-14(10-13)24-18-7-5-12(20)9-16(18)22/h1-10H,21-22H2 |
Clave InChI |
RXDXBYFYXALUME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)Cl)N)OC3=C(C=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


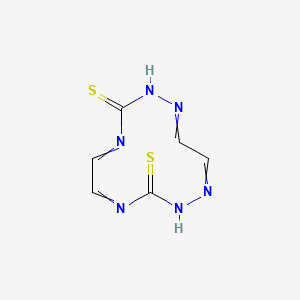
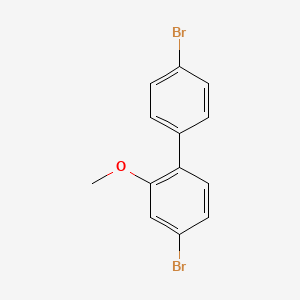
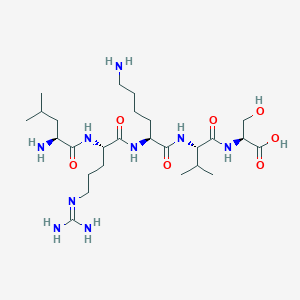
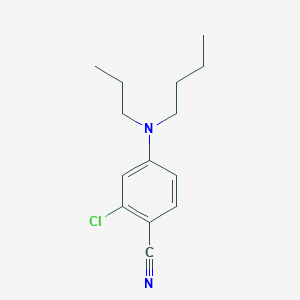
![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)
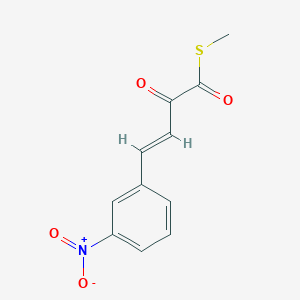
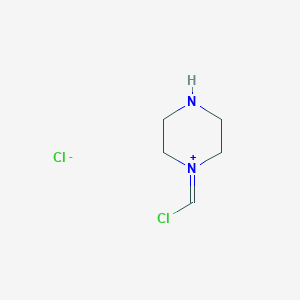
![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)
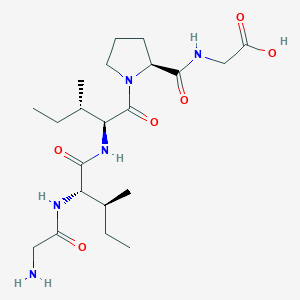
![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)


